N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide: is a complex organic compound that features a thiadiazole ring and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-benzyl-1,3,4-thiadiazole and 4-hydroxyphthalazin-1-yl acetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it to form different structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole and phthalazinone rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and phthalazinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Potential use in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine
Antimicrobial Agents: Exhibits potential antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Industry
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The compound’s mechanism of action in biological systems involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways: Inducing oxidative stress or disrupting cellular signaling pathways, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-acetamide: Lacks the phthalazinone moiety, making it less versatile in biological applications.
2-(4-hydroxyphthalazin-1-yl)acetamide: Lacks the thiadiazole ring, reducing its potential in material science applications.
Uniqueness
Structural Complexity: The combination of thiadiazole and phthalazinone rings provides unique chemical properties.
This detailed overview highlights the multifaceted nature of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide, showcasing its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H15N5O2S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c25-16(11-15-13-8-4-5-9-14(13)18(26)23-21-15)20-19-24-22-17(27-19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,26)(H,20,24,25) |
InChI Key |
DKFJVVTZADGSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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